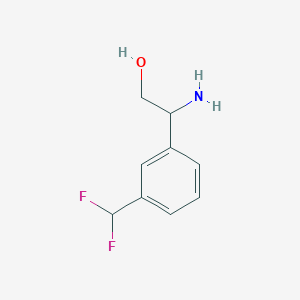![molecular formula C19H32BN3O4 B12981478 Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B12981478.png)
Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: is a complex organic compound that features a boronate ester group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronate ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.
Borylation: The pyrazole ring is then borylated using 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.
Coupling with Piperidine: The borylated pyrazole is coupled with tert-butyl piperidine-1-carboxylate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the pyrazole ring or the piperidine moiety, depending on the reagents used.
Substitution: The boronate ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced forms of the pyrazole or piperidine rings.
Substitution: Various biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry
In chemistry, this compound is widely used as a building block in organic synthesis. Its boronate ester group makes it a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
Biology
In biological research, derivatives of this compound are used to study enzyme inhibition and protein-ligand interactions. The boronate ester group can form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors.
Medicine
In medicine, this compound and its derivatives are explored for their potential as therapeutic agents. The ability to modify the pyrazole and piperidine rings allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its role in forming stable carbon-carbon bonds makes it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate primarily involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronate ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy]methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl]piperidine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate lies in its specific combination of functional groups. The presence of both the boronate ester and the pyrazole ring allows for versatile reactivity and the formation of complex molecules. This makes it a valuable intermediate in various fields of research and industry.
Properties
Molecular Formula |
C19H32BN3O4 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H32BN3O4/c1-17(2,3)25-16(24)22-11-8-9-14(13-22)23-12-10-15(21-23)20-26-18(4,5)19(6,7)27-20/h10,12,14H,8-9,11,13H2,1-7H3 |
InChI Key |
PYEACJCJNWBZAB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3CCCN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


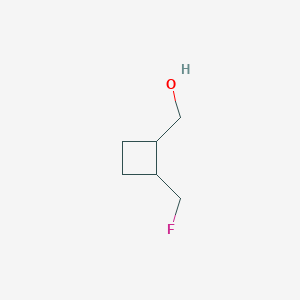

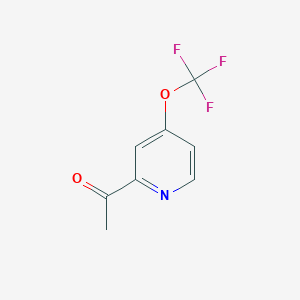
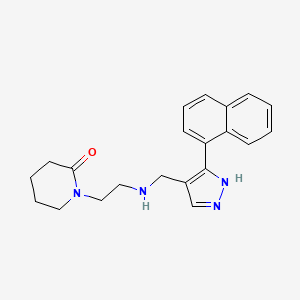
![6-Benzyl-2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12981431.png)
![7-Chloro-4-iodobenzo[d]thiazole](/img/structure/B12981438.png)
![N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B12981448.png)
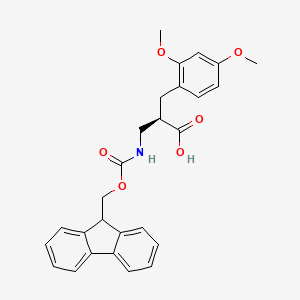
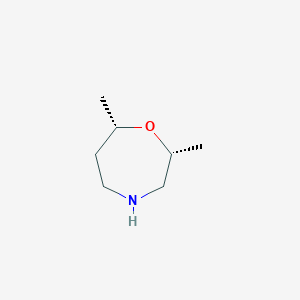
![15,29-dibromo-8,22-di(tridecan-7-yl)-14,28-dithia-8,22-diazaundecacyclo[18.14.1.16,32.02,18.03,12.04,33.05,10.013,17.024,35.026,34.027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone](/img/structure/B12981475.png)
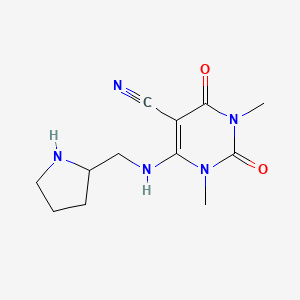
![4-((Benzyloxy)methyl)-3-(thiophen-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B12981488.png)

